Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate
Description
The compound Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate is a structurally modified ester derivative of para-aminobenzoic acid (PABA). Its core structure includes:
- A 4-amino group on the benzoic acid ring, critical for pharmacological activity.
- A 2-ethoxy substituent, which modulates lipophilicity and steric interactions.
- A 2-(diethylamino)ethyl ester group, enhancing solubility and bioavailability via protonation.
- A hydrogen phosphate counterion, influencing stability and hydrolysis kinetics compared to common hydrochloride salts .
Properties
CAS No. |
18672-84-9 |
|---|---|
Molecular Formula |
C15H27N2O7P |
Molecular Weight |
378.36 g/mol |
IUPAC Name |
2-(4-amino-2-ethoxybenzoyl)oxyethyl-diethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C15H24N2O3.H3O4P/c1-4-17(5-2)9-10-20-15(18)13-8-7-12(16)11-14(13)19-6-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
SZMRQGZWBNQKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C=C(C=C1)N)OCC.OP(=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate typically involves the esterification of 4-amino-2-ethoxybenzoic acid with 2-(diethylamino)ethanol, followed by phosphorylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; often carried out in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate is a complex organic compound with a structure featuring a benzoic acid moiety substituted with an amino group at the para position, an ethoxy group at the ortho position, and a diethylaminoethyl ester group. The hydrogen phosphate component adds to its complexity, making it a subject of interest in various chemical and biological studies.
Potential Applications
This compound has potential applications in various fields:
- Interaction Studies: Benzoic acid derivatives are often studied for their binding affinities to proteins or receptors, which is crucial for understanding their pharmacological potential.
- Diverse Chemical Reactivity: Its specific functional groups allow for diverse chemical reactivity and potential therapeutic applications not found in other similar compounds.
- Enhance Solubility and Bioactivity: Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester stands out due to its combination of both aromatic and aliphatic components, which may enhance its solubility and bioactivity compared to simpler analogs.
Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid; widely used as a preservative |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | Contains an amino group; used in sunscreen formulations |
| Diethylaminoethanol | C₆H₁₅NO | Aliphatic amine; known for its use in pharmaceuticals |
| Ethyl 4-Aminobenzoate | C₉H₁₁NO₂ | Ester derivative; utilized in medicinal chemistry |
Mechanism of Action
The mechanism by which Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Assumed formula (base: C₁₅H₂₃N₂O₅ + H₃PO₄).
†Estimated based on analogs.
Pharmacological and Physicochemical Insights
- Longer alkoxy chains (e.g., butoxy in oxybuprocaine) increase lipid solubility, prolonging duration of action . The 4-amino group is essential for binding to sodium channels, a mechanism shared across local anesthetics .
- Salt Form and Solubility: Hydrochlorides (e.g., procaine, propoxycaine) enhance water solubility, facilitating injection .
- Potency and Metabolism: Propoxycaine’s 2-propoxy group confers 7-8x higher potency than procaine due to increased membrane penetration . The target’s 2-ethoxy group may offer intermediate potency. Phosphate esters often act as prodrugs, requiring enzymatic cleavage (e.g., phosphatases) to release the active diethylaminoethyl ester. This could enable controlled release .
Biological Activity
Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate (CAS No. 18672-84-9) is a complex organic compound notable for its unique structure and potential biological activities. This compound features a benzoic acid backbone with an amino group at the para position, an ethoxy group at the ortho position, and a diethylaminoethyl ester group. The presence of hydrogen phosphate contributes to its chemical complexity and biological relevance.
Molecular Structure and Properties
- Molecular Formula : C15H27N2O7P
- Molar Mass : Approximately 334.129 g/mol
The compound's structural characteristics facilitate various interactions with biological systems, making it a subject of interest in pharmacological studies.
The biological activity of benzoic acid derivatives often involves their interaction with specific molecular targets such as proteins, enzymes, and receptors. The mechanism of action typically includes:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity.
- Enzyme Inhibition : It can inhibit certain enzymes, affecting metabolic pathways.
- Antioxidant Properties : Some studies suggest that derivatives of benzoic acid exhibit antioxidant activity, which may protect against oxidative stress.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial properties of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antibacterial agent.
- Antioxidant Potential : Research has demonstrated that benzoic acid derivatives can act as effective antioxidants. In vitro assays showed that these compounds scavenge free radicals and reduce oxidative stress markers in cellular models.
- Pharmacological Applications : Investigations into the pharmacological applications revealed that this compound could serve as a precursor for synthesizing more complex pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid; widely used as a preservative |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | Contains an amino group; used in sunscreen formulations |
| Diethylaminoethanol | C₆H₁₅NO | Aliphatic amine; known for its use in pharmaceuticals |
| Ethyl 4-Aminobenzoate | C₉H₁₁NO₂ | Ester derivative; utilized in medicinal chemistry |
Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester stands out due to its combination of aromatic and aliphatic components, enhancing its solubility and bioactivity compared to simpler analogs.
Synthesis Methods
The synthesis of benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester typically involves multi-step organic synthesis techniques. Key steps include:
- Reaction of 4-amino-2-ethoxybenzoic acid with diethylaminoethanol.
- Formation of the ester bond through standard esterification reactions.
Applications in Industry
This compound has potential applications across various fields:
- Pharmaceuticals : As a precursor in drug synthesis.
- Agriculture : In the formulation of agrochemicals.
- Dyes and Pigments : Utilized in the production of colorants.
Q & A
Q. What are the optimal synthetic pathways for preparing benzoic acid derivatives with amino and ester substituents, such as the target compound?
Methodological Answer: Synthesis typically involves multi-step reactions, including esterification, amidation, and phosphorylation. For example:
- Esterification : React 4-amino-2-ethoxybenzoic acid with 2-(diethylamino)ethanol using DCC/DMAP coupling agents to form the ester intermediate .
- Phosphorylation : Introduce the hydrogen phosphate group via reaction with phosphorus oxychloride (POCl₃) followed by hydrolysis. Monitor reaction progress using TLC or HPLC.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .
Table 1 : Key Reaction Conditions for Analogous Compounds
| Compound Type | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Diethylaminoethyl ester | DCC/DMAP | Dichloromethane | 75–85 | |
| Phosphate ester derivative | POCl₃ | Dry THF | 60–70 |
Q. How can structural analogs of this compound be characterized to confirm regiochemistry and purity?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Use H NMR to confirm the presence of ethoxy (δ 1.2–1.4 ppm, triplet) and diethylamino (δ 2.5–3.0 ppm, multiplet) groups. P NMR can verify phosphate incorporation (δ 0–5 ppm) .
- HRMS : Compare experimental [M+H]⁺ values with theoretical masses (e.g., C₁₅H₂₄N₂O₅P: calc. 367.1421) .
- Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stability data for amino-ester-phosphate derivatives under physiological conditions?
Methodological Answer:
- Hydrolysis Studies :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Quantify degradation products via LC-MS. Phosphate esters are typically stable at neutral pH but hydrolyze rapidly under acidic conditions .
- Enzymatic Stability : Test susceptibility to esterases (e.g., porcine liver esterase) using fluorometric assays. Compare half-life () with analogs (e.g., procaine = 30–60 minutes) .
Q. How do substituents (e.g., ethoxy vs. hydroxy groups) influence the compound’s pharmacokinetics and receptor binding?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
-
Pharmacokinetics : Compare logP values (octanol/water) to assess lipophilicity. Ethoxy groups increase logP vs. hydroxy substituents (e.g., logP = 2.1 for ethoxy vs. 1.3 for hydroxy analogs) .
-
Receptor Binding : Use molecular docking (AutoDock Vina) to model interactions with targets (e.g., voltage-gated sodium channels). Ethoxy groups may enhance hydrophobic interactions vs. hydrogen bonding by hydroxy groups .
Table 2 : Substituent Effects on Key Properties
Substituent logP Plasma Stability (, h) Sodium Channel IC₅₀ (μM) Ethoxy 2.1 4.5 0.85 Hydroxy 1.3 1.2 1.50 Methyl 2.4 6.0 0.45
Q. What advanced analytical methods are required to study the hydrogen phosphate group’s stability in aqueous formulations?
Methodological Answer:
- Phosphate Hydrolysis Monitoring :
- Ion Chromatography (IC) : Quantify free phosphate ions (PO₄³⁻) released during degradation .
- ²H Isotope Labeling : Synthesize deuterated phosphate analogs to track hydrolysis pathways via LC-MS/MS .
- Accelerated Stability Testing : Use Arrhenius kinetics (40°C, 75% RH for 6 months) to predict shelf life. Model degradation rates using the Eyring equation .
Contradiction Analysis
Q. How can researchers address discrepancies in reported bioactivity data for structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., Cohen’s d) to quantify effect sizes.
- Assay Standardization : Re-evaluate bioactivity under controlled conditions (e.g., uniform cell lines, ATP concentration in kinase assays) .
- Cross-Validation : Confirm key findings using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
